molecular formula C14H12N4O3 B1415698 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid CAS No. 1105196-64-2

3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid

Cat. No. B1415698
M. Wt: 284.27 g/mol
InChI Key: RSRUVJURZOSPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .


Synthesis Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The use of ultrasonic irradiation method can effectively shorten reaction time and increase yield compared to the conventional method .


Molecular Structure Analysis

The molecular formula of this compound is C13H10N4O3 . More detailed structural information would require further spectroscopic analysis such as NMR or X-ray crystallography.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The average mass of the compound is 443.379 Da . Further physical and chemical properties such as solubility, melting point, boiling point, etc., would require experimental determination.

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to the chemical structure , is a key precursor in medicinal and pharmaceutical industries due to its synthetic applicability and bioavailability. Research highlights the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing pyranopyrimidine scaffolds. These catalysts facilitate the development of lead molecules, showcasing the compound's potential in creating biologically active substances (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Drug Discovery

The scaffold pyrazolo[1,5-a]pyrimidine, closely related to the compound , demonstrates broad medicinal properties across various disease targets. Its use as a building block for developing drug-like candidates has shown anticancer, anti-inflammatory, and CNS agent activities, among others. This underlines the significant potential for further drug development utilizing this chemical structure (Cherukupalli et al., 2017).

Advanced Material Development

Quinazolines and pyrimidines, compounds structurally similar to the one , have extensive applications in creating optoelectronic materials. Their incorporation into π-extended conjugated systems enhances the creation of novel materials for organic light-emitting diodes (OLEDs), highlighting the compound's potential in the development of advanced materials and technology (Lipunova et al., 2018).

properties

IUPAC Name

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c19-12(20)6-7-17-9-15-13-11(14(17)21)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRUVJURZOSPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
Reactant of Route 2
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
Reactant of Route 3
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
Reactant of Route 5
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.